molecular formula C6H8N2O3 B2395503 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1006469-47-1

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2395503
CAS RN: 1006469-47-1
M. Wt: 156.141
InChI Key: NUHXGWJMJWTPGI-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid, also known as HEPPCA, is a synthetic organic compound that has a wide range of applications in research and lab experiments. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents, antibiotics, and anti-cancer agents. HEPPCA has been used as a model compound in biochemical and physiological studies and is a useful reagent in organic synthesis.

Scientific Research Applications

Experimental and Theoretical Studies on Functionalization Reactions

Researchers have explored the functionalization reactions of pyrazole derivatives to produce compounds with potential applications in materials science and pharmacology. For instance, the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides demonstrates the compound's role as a precursor in creating substances with specific physical or chemical properties, which could be valuable in developing new materials or drugs (Yıldırım & Kandemirli, 2006).

Improved Synthesis Methods

Advancements in the synthesis of 1H-pyrazole-4-carboxylic acid highlight its significance in chemical research, particularly in optimizing yield and efficiency. For example, an improved synthesis method increased the yield from 70% to 97.1%, underscoring the compound's role in streamlining research and development processes in chemistry (Dong, 2011).

Applications in Electrochemistry

The compound's electrooxidation studies have revealed its potential in electrochemical applications, such as in the synthesis of pyrazole-1-acetic acid and pyrazole-4-carboxylic acid. These findings may contribute to the development of new electrochemical methods or materials for various industrial applications (Lyalin & Petrosyan, 2011).

Novel Derivatives and Biological Activity

Research on the synthesis of new derivatives, such as 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, and their molecular docking studies indicate the compound's utility in designing molecules with potential biological activities. Such studies are crucial for drug discovery and development, offering insights into the interaction between newly synthesized compounds and biological targets (Ganga Reddy et al., 2022).

Structural and Spectral Studies

Combined experimental and theoretical studies on derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provide valuable information on the structure-activity relationships of these compounds. This research aids in understanding the molecular basis of their properties, which can be leveraged to design materials or drugs with desired functionalities (Viveka et al., 2016).

properties

IUPAC Name

1-(2-hydroxyethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c9-2-1-8-4-5(3-7-8)6(10)11/h3-4,9H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHXGWJMJWTPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

1006469-47-1
Record name 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
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